1-Desoxy-1-glycinomaltose
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Overview
Description
1-Desoxy-1-glycinomaltose (DGM) is a non-reducing disaccharide that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. DGM is a derivative of maltose, where the glucose residue at the reducing end is replaced by a glycine molecule. This substitution results in a molecule that is more stable and resistant to hydrolysis, making it an ideal candidate for use in various research applications.
Mechanism of Action
The mechanism of action of 1-Desoxy-1-glycinomaltose is not well understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of lipid metabolism, and the reduction of oxidative stress. This compound has also been shown to improve insulin sensitivity and to reduce the risk of developing type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-Desoxy-1-glycinomaltose in lab experiments is its stability and resistance to hydrolysis. This makes it an ideal candidate for use in various biochemical and biotechnological applications. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 1-Desoxy-1-glycinomaltose, including the development of novel drugs and therapeutics, the exploration of its potential applications in biotechnology and nanotechnology, and the investigation of its role in various disease states. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify its potential side effects and toxicity.
Synthesis Methods
1-Desoxy-1-glycinomaltose can be synthesized through a variety of methods, including enzymatic and chemical synthesis. One of the most commonly used methods for the synthesis of this compound is through the use of α-amylase and glycine. The α-amylase catalyzes the hydrolysis of starch to produce maltose, which is then reacted with glycine to yield this compound.
Scientific Research Applications
1-Desoxy-1-glycinomaltose has been extensively studied for its potential applications in various fields of science, including biochemistry, biotechnology, and medicine. One of the most promising applications of this compound is in the development of novel drugs and therapeutics. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
properties
CAS RN |
142937-59-5 |
---|---|
Molecular Formula |
C14H25NO12 |
Molecular Weight |
399.35 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]acetic acid |
InChI |
InChI=1S/C14H25NO12/c16-2-6-8(20)9(21)10(22)13(26-6)27-11-5(17)3-25-14(24,12(11)23)4-15-1-7(18)19/h5-6,8-13,15-17,20-24H,1-4H2,(H,18,19)/t5-,6-,8-,9+,10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
PUZZDKPXMUSJCH-UUWQLDJQSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CNCC(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Other CAS RN |
142937-59-5 |
synonyms |
1-desoxy-1-glycinomaltose maltolosylglycine |
Origin of Product |
United States |
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